Pendimethalin-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

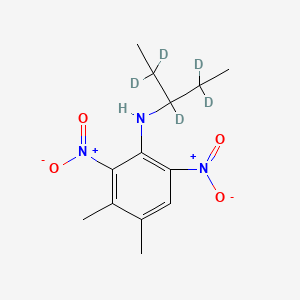

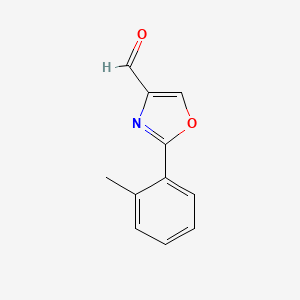

Pendimethalin-d5 is a deuterium-labeled derivative of Pendimethalin, an herbicide widely used to control annual grasses and certain broadleaf weeds. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes this compound particularly useful in scientific research, especially in the fields of analytical chemistry and environmental studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pendimethalin-d5 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Pendimethalin molecule. One common method involves the use of deuterated reagents in the nitration and alkylation steps of Pendimethalin synthesis. The process typically includes:

Nitration: The aromatic ring of the precursor compound is nitrated using deuterated nitric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the nitration and alkylation reactions are carried out under controlled conditions. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Pendimethalin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under acidic or basic conditions.

Major Products: The major products formed from these reactions include various nitro, amino, and halogenated derivatives of this compound, which are useful for further chemical modifications and studies .

Wissenschaftliche Forschungsanwendungen

Pendimethalin-d5 has a wide range of applications in scientific research:

Analytical Chemistry: It is used as an internal standard in mass spectrometry and other analytical techniques to quantify the presence of Pendimethalin and its metabolites in environmental and biological samples.

Environmental Studies: The compound helps in tracing the environmental fate and transport of Pendimethalin, providing insights into its degradation pathways and persistence in soil and water.

Agricultural Research: this compound is used to study the efficacy and behavior of Pendimethalin in various agricultural settings, aiding in the development of more effective and sustainable herbicide formulations.

Wirkmechanismus

Pendimethalin-d5, like Pendimethalin, inhibits cell division and elongation in plants by disrupting microtubule formation. This action prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and ultimately the death of the weed seedlings. The primary molecular targets are the tubulin proteins, which are essential for microtubule assembly .

Vergleich Mit ähnlichen Verbindungen

Trifluralin: Another dinitroaniline herbicide with a similar mode of action but different chemical structure.

Oryzalin: A related compound used for pre-emergence control of weeds in various crops.

Prodiamine: A dinitroaniline herbicide with a longer residual activity compared to Pendimethalin.

Uniqueness: Pendimethalin-d5’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of Pendimethalin are required .

Eigenschaften

IUPAC Name |

3,4-dimethyl-2,6-dinitro-N-(2,2,3,4,4-pentadeuteriopentan-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h7,10,14H,5-6H2,1-4H3/i5D2,6D2,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIFOSRWCNZCFN-SPPSLMSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])(C([2H])([2H])C)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858285 |

Source

|

| Record name | 3,4-Dimethyl-2,6-dinitro-N-[(2,2,3,4,4-~2~H_5_)pentan-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-39-0 |

Source

|

| Record name | 3,4-Dimethyl-2,6-dinitro-N-[(2,2,3,4,4-~2~H_5_)pentan-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research focuses on analyzing dinitroaniline residues in food. Why is the analysis of these residues important, and how does the use of Pendimethalin-d5 contribute to this analysis?

A1: Dinitroaniline herbicides, like Pendimethalin, are widely used in agriculture. Their residues can persist in food products, raising concerns about potential health risks. [] Therefore, accurate and sensitive methods are needed to monitor these residues in complex food matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)

![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)